Physicochemical Properties of 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one: An In-depth Technical Guide
Physicochemical Properties of 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the heterocyclic compound 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one. Due to the limited availability of direct experimental data for this specific molecule, this guide also includes detailed, generalized experimental protocols for determining key physicochemical parameters, based on established methodologies for similar compounds. Furthermore, it explores the potential biological activities and associated signaling pathways based on studies of the broader imidazo[4,5-c]pyridin-2-one class of molecules.
Core Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₆H₄BrN₃O | PubChem |
| Molecular Weight | 213.02 g/mol | PubChem |
| XlogP | 0.2 | PubChem |
| Monoisotopic Mass | 212.954 g/mol | PubChem |
Note: The XlogP value suggests that the compound has a relatively balanced lipophilicity, which can be a desirable characteristic for drug candidates, influencing both solubility and membrane permeability.
Experimental Protocols for Physicochemical Characterization
To facilitate further research and experimental validation of the computed properties, the following sections detail standard laboratory protocols for determining solubility, melting point, and pKa.
Solubility Determination (Shake-Flask Method)
The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound in a specific solvent.[1][2]
Methodology:
-
Preparation: An excess amount of 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one is added to a known volume of the desired solvent (e.g., water, phosphate-buffered saline) in a sealed container.
-
Equilibration: The container is agitated (e.g., using a shaker bath) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A sample of the clear supernatant is carefully removed and the concentration of the dissolved compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is expressed as the concentration of the compound in the saturated solution (e.g., in mg/mL or µM).
Experimental Workflow for Solubility Determination
Caption: Workflow for determining solubility via the shake-flask method.
Melting Point Determination (Differential Scanning Calorimetry - DSC)
Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique used to determine the melting point and enthalpy of fusion of a substance.[3][4][5][6]
Methodology:
-
Sample Preparation: A small, accurately weighed amount of the compound (typically 1-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen). The analysis method is programmed with a defined temperature range and a constant heating rate (e.g., 10 °C/min).
-
Analysis: The sample and reference pans are heated in the DSC cell. The instrument measures the difference in heat flow required to maintain both pans at the same temperature.
-
Data Interpretation: The melting point is determined as the onset temperature of the endothermic peak on the resulting thermogram. The area under the peak corresponds to the heat of fusion.
Experimental Workflow for DSC Analysis
Caption: Workflow for melting point determination using DSC.
pKa Determination (UV-Vis Spectrophotometry)
The pKa, or acid dissociation constant, can be determined for compounds with a UV-active chromophore near the ionizable group using UV-Vis spectrophotometry.[7][8][9]
Methodology:
-
Buffer Preparation: A series of buffer solutions with precisely known pH values, spanning a range around the expected pKa, are prepared.
-
Sample Preparation: A stock solution of 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one is prepared in a suitable solvent (e.g., DMSO). Aliquots of the stock solution are added to each buffer solution to a constant final concentration.
-
Spectrophotometric Measurement: The UV-Vis absorption spectrum of the compound in each buffer solution is recorded.
-
Data Analysis: The absorbance at a wavelength where the ionized and unionized forms of the compound have different absorption is plotted against the pH. The pKa is the pH at which the concentrations of the acidic and basic forms are equal, which corresponds to the inflection point of the resulting sigmoidal curve.
Logical Flow for pKa Determination
Caption: Logical flow for determining pKa by UV-Vis spectrophotometry.
Biological Activity and Potential Signaling Pathways
While specific biological data for 7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one is limited, the broader class of imidazo[4,5-c]pyridin-2-one derivatives has been investigated for its therapeutic potential. Notably, these compounds have been identified as inhibitors of Src family kinases and have demonstrated antiproliferative activity against various cancer cell lines.[10]
Src Family Kinase Inhibition
Src family kinases (SFKs) are non-receptor tyrosine kinases that play crucial roles in regulating a multitude of cellular processes, including cell proliferation, survival, migration, and angiogenesis.[11][12][13][14][15] Dysregulation of SFK signaling is frequently observed in various cancers, making them attractive targets for therapeutic intervention. The inhibition of SFKs by imidazo[4,5-c]pyridin-2-one derivatives suggests a potential mechanism for their observed anticancer effects.
Simplified Src Signaling Pathway
Caption: Inhibition of the Src signaling pathway by imidazo[4,5-c]pyridin-2-one derivatives.
Antiproliferative Effects and Associated Pathways
The antiproliferative activity of imidazo[4,5-c]pyridine derivatives suggests their interference with signaling pathways that control cell cycle progression and apoptosis.[16][17] Besides the Src pathway, other signaling cascades are central to cell proliferation, such as the Transforming Growth Factor-β (TGF-β) pathway, which can have context-dependent inhibitory or promoting effects on cell growth.[18][19][20][21]
General Antiproliferative Signaling Logic
Caption: General mechanism of antiproliferative compounds targeting cell cycle machinery.
Conclusion
7-bromo-1,3-dihydroimidazo[4,5-c]pyridin-2-one is a compound of interest with predicted physicochemical properties that warrant further experimental investigation. The protocols outlined in this guide provide a framework for the systematic characterization of its solubility, melting point, and pKa. Furthermore, the established biological activities of the broader imidazo[4,5-c]pyridin-2-one class, particularly as Src family kinase inhibitors with antiproliferative effects, highlight the potential of this compound as a lead for drug discovery efforts. Future research should focus on the experimental validation of its physicochemical properties and the elucidation of its specific biological targets and mechanism of action.
References
- 1. lup.lub.lu.se [lup.lub.lu.se]
- 2. researchgate.net [researchgate.net]
- 3. Differential scanning calorimetry [cureffi.org]
- 4. meetrajesh.com [meetrajesh.com]
- 5. scielo.br [scielo.br]
- 6. Differential Scanning Calorimetry — A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. scribd.com [scribd.com]
- 10. Identification of imidazo[4,5-c]pyridin-2-one derivatives as novel Src family kinase inhibitors against glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Src-family and Syk Kinases in Activating and Inhibitory Pathways in Innate Immune Cells: Signaling Cross Talk - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Src family | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. Src Family Kinases - Creative Biogene [creative-biogene.com]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Src family kinases, key regulators of signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. mp.bmj.com [mp.bmj.com]
- 19. Signalling pathways involved in antiproliferative effects of IGFBP-3: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Anti-proliferative Function of the TGF-β1 Signaling Pathway Involves the Repression of the Oncogenic TBX2 by Its Homologue TBX3 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The anti-proliferative function of the TGF-β1 signaling pathway involves the repression of the oncogenic TBX2 by its homologue TBX3 - PubMed [pubmed.ncbi.nlm.nih.gov]
